1-Palmitoyl-rac-glycerol-d5

Mass Spectrometry Stable Isotope Dilution Monoacylglycerol Quantification

Quantifying 1-monopalmitin in biological matrices is challenged by matrix effects, recovery variability, and signal drift. 1-Palmitoyl-rac-glycerol-d5 addresses these as a glycerol-backbone deuterated internal standard, ensuring baseline MS resolution and minimal H/D back-exchange. • +5 Da mass shift avoids ¹³C₂ isotopic overlap for reliable LC-MS/MS quantification. • Glycerol labeling preserves chromatographic co-elution for accurate matrix effect correction. • Racemic mixture suitable for achiral MGAT activity assays and lipidomics standardization. Supplied with lot-specific CoA verifying isotopic enrichment and d₀ impurity. Bulk and custom packaging available.

Molecular Formula C₁₉H₃₃D₅O₄
Molecular Weight 335.53
Cat. No. B1164065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-rac-glycerol-d5
SynonymsHexadecanoic Acid 2,3-Dihydroxypropyl-d5 Ester;  Hexadecanoic Acid 2,3-Dihydroxypropyl-d5 Ester;  1-Monopalmitin-d5;  α-Palmitin-d5; 
Molecular FormulaC₁₉H₃₃D₅O₄
Molecular Weight335.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-rac-glycerol-d5: Deuterated Monoacylglycerol Standard


1-Palmitoyl-rac-glycerol-d5 (C₁₉H₃₃D₅O₄, MW 335.53 g/mol) is a stable isotope-labeled analog of the endogenous monoacylglycerol 1-palmitoyl-rac-glycerol (1-monopalmitin), in which five deuterium atoms are incorporated exclusively at the glycerol backbone (positions 1,1,2,3,3) rather than on the palmitoyl fatty acyl chain [1]. It belongs to the monoacylglycerol (MAG) lipid class and is supplied as a racemic (rac) mixture. The unlabeled parent compound is an established biomarker of metabolic responses to hepatotoxicants and carcinogens, identified through large-scale metabolomic profiling studies [2][3]. As a deuterated internal standard (IS), this compound is designed for accurate quantification of 1-palmitoyl-rac-glycerol in biological matrices via LC-MS/MS or GC-MS, correcting for matrix effects, extraction recovery variability, and instrument signal drift.

1-Palmitoyl-rac-glycerol-d5 vs. Generic Substitutes


Deuterated monoacylglycerol internal standards are not interchangeable. The analytical performance of a stable isotope dilution assay depends critically on three parameters: (i) the mass difference between the IS and the target analyte, which must be sufficient to avoid isotopic overlap from natural-abundance ¹³C contributions; (ii) the location of the deuterium label, which determines whether the IS experiences H/D back-exchange under acidic/basic conditions and whether chromatographic co-elution with the unlabeled analyte is preserved; and (iii) the positional identity (sn-1 vs sn-2) of the ester bond, which governs enzymatic recognition and differential ionization efficiency in ESI-MS [1][2]. A d31-labeled analog (perdeuterated on the palmitoyl chain) provides a +31 Da shift but may exhibit altered chromatographic retention due to the hydrophobic isotope effect, while a ¹³C-labeled IS avoids this but is significantly more costly to synthesize [3]. The d5 labeling on the glycerol backbone of 1-Palmitoyl-rac-glycerol-d5 strikes a deliberate balance: a +5 Da mass shift that is adequate for baseline MS resolution from the unlabeled analyte while minimizing chromatographic isotope effects. The evidence below quantifies these differential features.

1-Palmitoyl-rac-glycerol-d5 Comparative Evidence


Mass Shift Advantage for MS Resolution

The deuterated compound (C₁₉H₃₃D₅O₄) exhibits a monoisotopic exact mass of 335.3084 Da [1], compared to 330.2770 Da for the unlabeled 1-palmitoyl-rac-glycerol (C₁₉H₃₈O₄) [2]. This +5.03 Da mass difference exceeds the +5 Da contributed by natural-abundance ¹³C₂ isotopologues of the endogenous analyte (~0.3% relative abundance), enabling unambiguous selected reaction monitoring (SRM/MRM) without signal cross-contamination from the unlabeled species [3]. By contrast, a d2-labeled analog (+2 Da) would require correction for the natural ¹³C₁ isotopologue (~2.2% abundance) of the endogenous analyte at the same nominal mass [3].

Mass Spectrometry Stable Isotope Dilution Monoacylglycerol Quantification

Glycerol Backbone Labeling and H/D Stability

The IUPAC name (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) hexadecanoate confirms that all five deuterium atoms reside on the glycerol backbone rather than the palmitoyl acyl chain [1]. Backbone-labeled deuterated standards generally exhibit superior resistance to H/D back-exchange under typical reversed-phase LC mobile phase conditions (acidic pH 2-5) compared to α-carbon-labeled analogs [2]. In contrast, 1-Palmitoyl-rac-glycerol-d31 (perdeuterated on the C16 palmitoyl chain, MW 361.7) may experience deuterium scrambling or loss at the α-carbon adjacent to the ester carbonyl under basic conditions or during prolonged storage in protic solvents [2]. Glycerol backbone deuteration avoids proximity to the ester carbonyl, the primary site of base-catalyzed H/D exchange in monoacylglycerols.

Hydrogen-Deuterium Exchange Isotope Stability LC-MS Method Robustness

Positional Isomer Specificity in Enzyme Assays

1-Palmitoyl-rac-glycerol-d5 bears the palmitoyl ester exclusively at the sn-1 (primary) hydroxyl position of glycerol, as confirmed by its IUPAC nomenclature and structural formula [1]. This positional identity is functionally critical: monoacylglycerol lipase (MAGL) preferentially hydrolyzes 2-monoacylglycerols (e.g., 2-arachidonoylglycerol) at rates significantly higher than 1(3)-monoacylglycerols, while monoacylglycerol acyltransferases (MGATs) show distinct positional specificities [2]. The positional isomer 2-Palmitoyl-rac-glycerol-d5 (same molecular formula C₁₉H₃₃D₅O₄, same MW 335.53) is commercially available but serves a different analytical purpose—as an IS for 2-monoacylglycerol quantification in endocannabinoid pathway studies . Selection of the 1-palmitoyl isomer is mandatory for accurate quantification of 1-monoacylglycerols in lipid metabolism and biomarker studies.

Monoacylglycerol Lipase Enzyme Substrate Specificity MAGL/MGAT Assays

Racemic vs. Enantiopure Formulation

1-Palmitoyl-rac-glycerol-d5 is supplied as the racemic (DL) mixture, containing equal proportions of the sn-1 and sn-3 enantiomers (note: sn-3 is the enantiomer of sn-1 in the glycerol nomenclature system) [1]. This is in contrast to 1-Palmitoyl-sn-glycerol (CAS 32899-41-5, MW 330.5), which is the enantiomerically pure natural stereoisomer used as an intermediate in lysophosphatidylcholine synthesis [2]. For use as an LC-MS internal standard, the racemic form is generally acceptable because enantiomers are not chromatographically resolved on achiral reversed-phase columns and produce identical MS/MS fragmentation patterns. However, for studies involving stereospecific enzyme kinetics or for applications requiring pharmacopoeial-grade reference standards, the enantiomerically pure sn-glycerol form may be preferred or mandated .

Chiral Lipidomics Stereospecific Analysis Pharmacopoeial Compliance

Biomarker Validation for Hepatotoxicity

The unlabeled parent compound, 1-palmitoyl-rac-glycerol (1-monopalmitin), has been independently identified and validated as a serum biomarker of metabolic responses to hepatotoxicants and carcinogens in multiple peer-reviewed metabolomics studies [1][2]. Specifically, Broadhurst and Kell (2006) identified this monoacylglycerol among the statistically significant features discriminating toxicant-exposed from control animals in GC-MS metabolomic profiling experiments [1]. Shi et al. (2007) subsequently confirmed its elevation in serum of rats treated with model hepatotoxicants [2]. This established biomarker status creates a specific, documented use case for the deuterated analog (1-Palmitoyl-rac-glycerol-d5) as a stable isotope dilution internal standard in validated quantitative LC-MS/MS or GC-MS assays targeting this metabolite in preclinical toxicology and environmental exposure studies . In contrast, 1-stearoyl-rac-glycerol-d5 (C18:0) or 1-oleoyl-rac-glycerol-d5 (C18:1) serve different biomarker panels and cannot substitute for palmitoyl-specific quantification.

Toxicometabolomics Biomarker Validation Hepatotoxicity Screening

Chemical Purity Considerations

Vendor technical documentation for 1-Palmitoyl-rac-glycerol-d5 typically specifies chemical purity at ≥95% , whereas the unlabeled 1-palmitoyl-rac-glycerol is commonly available at ≥98% purity (GC) from multiple commercial sources [1]. The 3% purity differential reflects the additional synthetic complexity of introducing five deuterium atoms with controlled isotopic enrichment while minimizing non-deuterated (d0) and partially deuterated (d1-d4) impurities. For quantitative bioanalysis, the critical parameter is not solely chemical purity but isotopic enrichment (atom% D), which should be specified in the Certificate of Analysis (CoA). Users should verify that the d0 (non-deuterated) impurity level is sufficiently low (<1%) to avoid contributing to the analyte signal channel, as even 1% d0 contamination at typical IS spiking concentrations (10-100 ng/mL) can produce a measurable bias in low-level endogenous analyte quantification [2].

Isotopic Purity Certificate of Analysis Quality Assurance

1-Palmitoyl-rac-glycerol-d5 Application Scenarios


LC-MS/MS Hepatotoxicity Biomarker Assay

Based on the validated biomarker context established in Broadhurst (2006) and Shi (2007) [1], 1-Palmitoyl-rac-glycerol-d5 is the internal standard of choice for developing a stable isotope dilution LC-MS/MS method to quantify 1-monopalmitin in rodent or human serum/plasma. The +5 Da mass shift ensures baseline resolution from endogenous analyte without ¹³C₂ overlap [2]. The glycerol backbone labeling minimizes H/D back-exchange, ensuring consistent IS response across analytical batches run under acidic reversed-phase conditions [3]. This application is directly relevant to pharmaceutical toxicology screening programs and environmental exposure biomonitoring studies where 1-monopalmitin has been identified as a discriminative metabolite.

MGAT Activity Assays with Deuterated Substrate

The sn-1 positional specificity of the palmitoyl ester on 1-Palmitoyl-rac-glycerol-d5 makes it suitable as a deuterium-labeled substrate for MGAT isoform activity assays (MGAT1, MGAT2, MGAT3) [1]. The +5 Da glycerol backbone label enables LC-MS monitoring of the enzymatic conversion of 1-palmitoyl-rac-glycerol-d5 to 1-palmitoyl-2-acyl-rac-glycerol-d5 (diacylglycerol product), with the deuterium label retained on the glycerol backbone throughout the reaction. The racemic nature of the compound is acceptable for achiral LC-MS detection, as the diacylglycerol product diastereomers are not resolved. This application is relevant for high-throughput screening of MGAT inhibitors in metabolic disease drug discovery programs.

Reference Standard for Lipidomics Normalization

In cross-laboratory lipidomics standardization initiatives, deuterated internal standards from 14 lipid classes (including monoacylglycerols) are used for data normalization [1]. 1-Palmitoyl-rac-glycerol-d5 serves as the MAG-class representative for C16:0 species, enabling relative quantification and inter-laboratory comparison of 1-monopalmitin levels. The glycerol backbone label (as opposed to acyl chain labeling) ensures that the IS co-elutes closely with the endogenous analyte under both reversed-phase and HILIC chromatographic conditions, maximizing matrix effect correction [2]. Procurement for this application requires verification of lot-specific isotopic enrichment and d0 impurity levels via CoA [3].

GC-MS Method for Food and Cosmetic QC

1-Palmitoyl-rac-glycerol is widely used as an emulsifier (E471) in processed foods and cosmetic formulations [1]. 1-Palmitoyl-rac-glycerol-d5 can be employed as an internal standard for GC-MS quantification of 1-monopalmitin in complex food or cosmetic matrices, where matrix effects from co-extracted lipids are significant. The +5 Da mass tag is sufficient for GC-MS selected ion monitoring (SIM) mode, and the glycerol backbone deuteration resists thermal H/D scrambling during heated GC injection, a known issue with acyl-chain-deuterated lipids at elevated injector temperatures (>250°C). This application supports quality control and regulatory compliance testing in the food and personal care industries.

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